(8-Chloro-2-imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidin-6-yl)methanol
Description
Properties
Molecular Formula |
C15H15ClN6O2 |
|---|---|
Molecular Weight |
346.77 g/mol |
IUPAC Name |
(8-chloro-2-imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidin-6-yl)methanol |
InChI |
InChI=1S/C15H15ClN6O2/c16-11-7-10(8-23)18-13-12(11)19-15(22-2-1-17-9-22)20-14(13)21-3-5-24-6-4-21/h1-2,7,9,23H,3-6,8H2 |
InChI Key |
KLEIIKVGACROJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C(C=C(N=C32)CO)Cl)N4C=CN=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Chloro-2-imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidin-6-yl)methanol typically involves multi-step organic reactions. The process begins with the formation of the pyrido[3,2-d]pyrimidine core, followed by the introduction of the chloro group, imidazole ring, and morpholine ring. Each step requires specific reagents and conditions, such as the use of chlorinating agents, imidazole derivatives, and morpholine under controlled temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Substitution at Position 2 (Imidazol-1-yl Group)
The imidazol-1-yl moiety is likely introduced via coupling reactions:
-
Suzuki Coupling : If the core has a boronic acid group, cross-coupling with imidazolyl boronates using palladium catalysts (e.g., Pd(PPh₃)₄) in solvents like 1,4-dioxane .
-
Nucleophilic Aromatic Substitution : For activated aromatic rings (e.g., with electron-withdrawing groups), imidazolyl groups may be added directly .
Substitution at Position 4 (Morpholin-4-yl Group)
Morpholine substitution often involves nucleophilic aromatic substitution:
-
Displacement of Halides : Chloro groups on the pyrido-pyrimidine core react with morpholine in the presence of bases (e.g., K₂CO₃) in polar aprotic solvents .
-
Dual Substitution : If multiple halide groups are present, selective substitution may require steric or electronic control .
Chlorination at Position 8
Chlorination is typically achieved via electrophilic aromatic substitution:
-
Chlorinating Agents : Thionyl chloride or N-chlorosuccinimide may be used, depending on the target position’s reactivity .
-
Regioselectivity : Directed by activating/deactivating groups on the core structure .
Methanol Group at Position 6
The methanol group may be introduced through:
-
Hydroxymethylation : Alkylation of a hydroxyl group followed by oxidation/reduction .
-
Direct Substitution : If a halide is present at position 6, displacement with methanol under basic conditions .
Reaction Conditions and Yields
Analytical Data and Characterization
-
HPLC Purity : Typically >95% (e.g., method A: tR = 6.88 min) .
-
NMR Spectroscopy : Key shifts include chlorinated carbons (~8.62 ppm) and morpholine protons (~3.59–4.32 ppm) .
-
Mass Spectrometry : Molecular ion peaks corresponding to C₁₆H₁₃ClN₆O₂ (e.g., M+ = 384.8 g/mol) .
Challenges and Considerations
-
Regioselectivity : Ensuring preferential substitution at target positions (e.g., C8 chlorination vs. C4/C6).
-
Purification : Column chromatography on silica gel is critical for isolating pure products .
-
Stability : Morpholine and imidazole groups may require protection during aggressive reactions .
This compound’s synthesis likely combines palladium-catalyzed couplings, nucleophilic substitutions, and selective halogenation, with yields varying based on reaction conditions and intermediates .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structures to (8-Chloro-2-imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidin-6-yl)methanol exhibit significant anticancer properties. For instance, studies have shown that pyrido[3,2-d]pyrimidine derivatives can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism often involves the inhibition of specific signaling pathways critical for cancer cell proliferation and survival .
Antimicrobial Properties
The imidazole moiety present in the compound is known for its antimicrobial activity. Similar compounds have been evaluated for their effectiveness against various bacterial and fungal strains. For example, metal complexes derived from imidazole have demonstrated enhanced antimicrobial properties compared to their parent ligands, indicating a potential application in developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The presence of the morpholine and imidazole rings contributes to its biological activity by enhancing solubility and facilitating interactions with biological targets.
Table 1: Structure and Activity Correlation
| Compound Structure | Activity Type | IC50 Value (µM) |
|---|---|---|
| Pyrido[3,2-d]pyrimidine derivative | Anticancer (MDA-MB-231) | 2.43 - 7.84 |
| Imidazole complex | Antimicrobial | Varies by strain |
Computational Studies
Recent advancements in computational chemistry have allowed for detailed molecular modeling studies of this compound. These studies help predict binding affinities to target proteins, which is essential for drug design.
Case Study: Molecular Docking
In a molecular docking study, this compound was docked against various cancer-related targets. The results indicated favorable binding interactions, suggesting that modifications to the compound could enhance its efficacy as an anticancer agent .
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions that typically include the formation of the imidazole and pyrimidine rings followed by functionalization to introduce the methanol group.
Table 2: Synthetic Pathways
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Formation of Imidazole | Aldehyde + Amine + Catalyst |
| 2 | Pyrimidine Ring Closure | Diketone + Amine |
| 3 | Final Functionalization | Methylation or Hydroxymethylation |
Mechanism of Action
The mechanism of action of (8-Chloro-2-imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidin-6-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Core Scaffold Modifications
Key Observations :
- Substituent Effects: The 6-methanol group in the target compound improves hydrophilicity compared to carbaldehyde (logP ~1.5 vs. ~2.0) or methylthio (logP ~2.8) groups .
- Synthetic Accessibility : Suzuki-Miyaura coupling (e.g., boronate ester reactions in ) is a common method for introducing aryl/heteroaryl groups at the 2-position, as seen in analogs like 2-thienyl or indazol-4-yl derivatives.
Biological Activity
(8-Chloro-2-imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidin-6-yl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₇H₁₅ClN₈O₂
- Molecular Weight : 398.8 g/mol
- CAS Number : 1220114-38-4
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, derivatives containing the imidazole and pyrimidine moieties have shown promising results against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism appears to involve inhibition of key signaling pathways involved in cell proliferation and survival .
Anti-inflammatory Effects
The compound has demonstrated significant anti-inflammatory properties in various in vivo models. Research indicates that it can inhibit the production of pro-inflammatory cytokines and reduce edema in models of acute inflammation. This activity is believed to be mediated through the modulation of NF-kB and MAPK signaling pathways .
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against several bacterial strains. The compound's ability to disrupt bacterial cell membranes has been noted, leading to cell lysis and death .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the imidazole and morpholine rings can significantly affect its potency and selectivity for specific biological targets. For example, substituents at various positions on the pyrimidine ring have been shown to enhance antitumor activity while maintaining low toxicity profiles .
Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of a series of derivatives based on the core structure of this compound. The results indicated that certain modifications led to enhanced cytotoxicity against multiple cancer cell lines, with IC50 values ranging from 10 µM to 30 µM, suggesting a strong potential for further development as an anticancer agent .
Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory mechanisms of the compound in a murine model of lipopolysaccharide (LPS)-induced inflammation. The results demonstrated a significant reduction in nitric oxide (NO) production and tumor necrosis factor-alpha (TNF-alpha) levels, supporting its role as a potential therapeutic agent for inflammatory diseases .
Q & A
Q. What are the standard synthetic routes for (8-Chloro-2-imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidin-6-yl)methanol?
The compound can be synthesized via multi-step reactions involving:
- Morpholine incorporation : Reacting intermediates with morpholine under reflux in ethanol, as demonstrated in pyrimidine-morpholine hybrid syntheses .
- Chlorination : Using SOCl₂ to convert hydroxymethyl groups to chloromethyl derivatives, a method validated in analogous pyrido-pyrimidine systems .
- Imidazole coupling : Employing NaH in DMF to facilitate nucleophilic substitution for imidazole attachment, followed by oxidation with oxone (KHSO₅) to stabilize intermediates .
Q. How can the purity and structural integrity of this compound be validated?
Q. What solvents and conditions are optimal for recrystallization?
Ethanol (95%) is widely used for recrystallization due to its ability to dissolve polar intermediates while minimizing by-product retention. Cooling the solution to 0–5°C enhances crystal yield .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of imidazole attachment?
- Base selection : NaH in DMF promotes deprotonation of imidazole NH, favoring substitution at the 2-position of pyrido-pyrimidine cores. Alternative bases (e.g., K₂CO₃) may lead to competing side reactions .
- Temperature control : Refluxing ethanol (78°C) ensures complete morpholine incorporation without degrading the hydroxymethyl group .
Q. What strategies resolve contradictions in biological activity data for structurally similar analogs?
- Bioassay standardization : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and controls (e.g., doxorubicin) to minimize variability .
- SAR analysis : Compare substituent effects; e.g., chloro groups at position 8 enhance cytotoxicity, while morpholine at position 4 improves solubility .
Q. How can unexpected by-products during chlorination be characterized and mitigated?
- By-product identification : LC-MS and ¹³C-NMR can detect over-chlorinated derivatives (e.g., dichloro analogs) or oxidation products (e.g., carboxylic acids from –CH₂OH) .
- Mitigation : Limit SOCl₂ stoichiometry (1.2 equivalents) and reaction time (2–3 h) to prevent over-chlorination .
Q. What computational methods predict the compound’s binding affinity for kinase targets?
- Docking studies : Use AutoDock Vina with PI3Kγ (PDB: 1E7X) to model interactions. The morpholine ring and chloro group show hydrogen bonding with Val882 and hydrophobic contacts with Met953 .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS) to prioritize synthesis targets .
Methodological Challenges
Q. How to optimize reaction yields when scaling up from milligram to gram quantities?
- Catalyst screening : Transition from homogeneous (e.g., Et₃N) to heterogeneous catalysts (e.g., Amberlyst-15) to simplify purification .
- Flow chemistry : Continuous-flow reactors reduce side reactions in morpholine coupling steps, improving yields by 15–20% .
Q. What analytical techniques differentiate stereoisomers in hydroxymethyl intermediates?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
